molecular formula C14H13NO2 B3020630 Methyl 4-methyl-6-phenylpicolinate CAS No. 119715-66-1

Methyl 4-methyl-6-phenylpicolinate

Cat. No.: B3020630
CAS No.: 119715-66-1
M. Wt: 227.263
InChI Key: RXEBDJMYLFMGKI-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-phenylpicolinate (CAS: 119715-66-1) is a heterocyclic ester with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol. It is characterized by a picolinate backbone substituted with a methyl group at the 4-position and a phenyl group at the 6-position (Figure 1). This compound is primarily utilized in research settings for applications such as organic synthesis intermediates, ligand design, or pharmaceutical precursor studies .

Properties

IUPAC Name

methyl 4-methyl-6-phenylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-8-12(11-6-4-3-5-7-11)15-13(9-10)14(16)17-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEBDJMYLFMGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-phenylpicolinate typically involves the esterification of 4-methyl-6-phenylpicolinic acid. One common method is the Fischer esterification, where the picolinic acid derivative is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-phenylpicolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring and the ester group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-methyl-6-phenylpicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-phenylpicolinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Exhibits variable solubility depending on the solvent.
  • Storage : Stable at room temperature when stored in a sealed, moisture-free environment. Stock solutions in DMSO can be stored at -80°C for up to six months .
  • Purity : Commercial batches typically exceed 95% purity, validated by high-performance liquid chromatography (HPLC) .

Comparison with Similar Compounds

Methyl 4-methyl-6-phenylpicolinate belongs to a broader class of substituted picolinates and quinoline carboxylates. Structural analogs differ in substituent groups, ester moieties, or ring systems, which significantly influence their physicochemical properties and reactivity. Below is a detailed comparison based on structural similarity, molecular properties, and functional distinctions.

Structurally Similar Compounds

The Tanimoto similarity index (ranging 0–1) quantifies structural resemblance. Compounds with scores >0.85 are considered highly analogous.

CAS No. Compound Name Similarity Molecular Formula Molecular Weight Key Structural Differences
1214382-00-9 Ethyl [2,4'-bipyridine]-6-carboxylate 0.97 C₁₃H₁₂N₂O₂ 228.25 Ethyl ester; bipyridine core
1393442-25-5 Methyl 6-(3,5-dimethylphenyl)picolinate 0.97 C₁₅H₁₅NO₂ 241.29 3,5-Dimethylphenyl substituent
5965-59-3 Ethyl 3-amino-7-bromoquinoline-2-carboxylate 0.90 C₁₂H₁₀BrN₂O₂ 308.13 Bromine and amino groups on quinoline
863704-60-3 6-(4-Fluorophenyl)picolinic acid 0.86 C₁₂H₈FNO₂ 217.20 Carboxylic acid instead of ester; fluorine substituent
1260883-63-3 Methyl 4-(hydroxymethyl)picolinate 0.86 C₈H₉NO₃ 167.16 Hydroxymethyl group at 4-position

Functional and Reactivity Differences

Ester Group Variations

  • Ethyl vs.
  • Acid Derivatives : 6-(4-Fluorophenyl)picolinic acid lacks the ester group, replacing it with a carboxylic acid. This increases polarity and hydrogen-bonding capacity, making it more soluble in aqueous media .

Substituent Effects

  • Halogenation: Bromine or fluorine substituents (e.g., Ethyl 3-amino-7-bromoquinoline-2-carboxylate) enhance electrophilicity, facilitating nucleophilic substitution reactions. Fluorine’s electron-withdrawing nature also stabilizes aromatic systems .
  • Hydroxymethyl vs. Methyl : Methyl 4-(hydroxymethyl)picolinate’s hydroxymethyl group introduces a reactive hydroxyl site, enabling further derivatization (e.g., glycosylation or phosphorylation) .

Ring System Modifications

  • Quinoline vs.

Physicochemical Property Trends

Property This compound Ethyl [2,4'-bipyridine]-6-carboxylate 6-(4-Fluorophenyl)picolinic acid
LogP (Predicted) 2.8 3.1 1.9
Solubility (DMSO) >10 mM >10 mM >20 mM
Melting Point Not reported 120–122°C 215–217°C

Notes:

  • Higher logP values correlate with increased lipophilicity, favoring blood-brain barrier penetration in drug design .
  • Carboxylic acid derivatives generally exhibit higher melting points due to stronger intermolecular hydrogen bonds .

Research and Application Insights

This compound’s analogs are pivotal in medicinal chemistry. For example:

  • Brominated Quinoline Esters: Used as kinase inhibitors due to bromine’s role in halogen bonding with target proteins .
  • Bipyridine Carboxylates : Serve as ligands in transition-metal catalysis, leveraging their chelating bipyridine cores .

Structural modifications in these compounds enable fine-tuning for specific applications, such as improving bioavailability or catalytic efficiency.

Biological Activity

Methyl 4-methyl-6-phenylpicolinate is a compound of interest due to its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a methyl group at the 4-position and a phenyl group at the 6-position. Its molecular formula is C12H13NO2C_{12}H_{13}NO_2, with a molecular weight of approximately 203.24 g/mol. The compound's structure contributes to its biological properties, particularly its interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of herbicidal applications and its effects on cell signaling pathways.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal properties. In a study focused on auxin herbicides, it was found that compounds similar to this compound could inhibit the growth of Arabidopsis thaliana roots effectively. The compound's structure allows for interaction with auxin receptors, making it a candidate for further development as an herbicide .

Table 1: Herbicidal Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBD
Halauxifen-Methyl2.0
Picloram8.0

The mechanism through which this compound exerts its biological effects is primarily through modulation of auxin signaling pathways. Molecular docking studies have suggested that this compound can effectively bind to auxin receptor proteins, such as the AFB5 protein, which plays a crucial role in plant growth regulation .

Case Study: JAK2 Modulation

In addition to its herbicidal properties, this compound has been explored for its potential in modulating JAK2 activity, which is significant in hematopoiesis and various malignancies. A study demonstrated that derivatives of picolinates could selectively inhibit JAK2 signaling pathways, suggesting that this compound might have therapeutic implications in treating myeloproliferative neoplasms .

Table 2: JAK2 Binding Affinity

CompoundBinding Affinity (kcal/mol)Reference
This compoundTBD
Ruxolitinib-9.0

Future Directions and Research Findings

Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Ongoing studies focus on optimizing its structure to enhance potency and selectivity against specific biological targets.

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